molecular formula C11H13NO B6320132 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol CAS No. 193957-50-5

3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol

Cat. No.: B6320132
CAS No.: 193957-50-5
M. Wt: 175.23 g/mol
InChI Key: JJGFUHVLNZGTAK-UHFFFAOYSA-N
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Description

3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propynyl group with a hydroxyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-dimethylaminobenzaldehyde and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-dimethylaminobenzaldehyde undergoes a nucleophilic addition with propargyl alcohol, followed by a dehydration step to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond in the propynyl group can be reduced to form a double or single bond.

    Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-one.

    Reduction: Formation of 3-(4-Dimethylamino-phenyl)-prop-2-en-1-ol or 3-(4-Dimethylamino-phenyl)-prop-1-yn-1-ol.

    Substitution: Formation of substituted derivatives such as 3-(4-Bromo-dimethylamino-phenyl)-prop-2-yn-1-ol.

Scientific Research Applications

3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propynyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Dimethylamino-phenyl)-prop-2-en-1-one: Similar structure but with a double bond instead of a triple bond.

    3-(4-Dimethylamino-phenyl)-prop-1-yn-1-ol: Similar structure but with the hydroxyl group at a different position.

    3-(4-Dimethylamino-phenyl)-prop-2-en-1-ol: Similar structure but with a double bond and hydroxyl group.

Uniqueness

3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol is unique due to the presence of both a dimethylamino group and a propynyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFUHVLNZGTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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